5-Bromo-3-methyl-7-nitroindole CAS number and synonyms
5-Bromo-3-methyl-7-nitroindole CAS number and synonyms
An In-Depth Technical Guide to 5-Bromo-3-methyl-7-nitroindole: Structural Rationale, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic decoration of the indole core is a fundamental tactic for optimizing pharmacodynamics and pharmacokinetics. 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7) represents a highly specialized, privileged scaffold. By occupying three critical positions on the indole ring (C3, C5, and C7) with functionally distinct moieties, this molecule offers a unique combination of conformational restriction, electronic modulation, and synthetic versatility. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic rationale, synthesis protocols, and downstream applications in oncology and infectious disease research.
Chemical Identity and Physicochemical Profiling
Before deploying this scaffold in high-throughput screening or complex synthetic pathways, it is critical to establish its baseline physicochemical profile. The presence of the nitro group significantly increases the topological polar surface area (TPSA), while the bromine atom enhances lipophilicity (LogP).
Table 1: Core Identification and Physicochemical Data
| Property | Value / Description |
| Chemical Name | 5-Bromo-3-methyl-7-nitro-1H-indole |
| CAS Number | 1977479-68-7 [1] |
| Synonyms | 5-bromo-3-methyl-7-nitroindole; 1H-Indole, 5-bromo-3-methyl-7-nitro- |
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| Structural Features | Fused pyrrole-benzene bicyclic system with multi-site functionalization |
| Physical Form | Light-yellow to yellow crystalline powder |
| Reactivity Profile | N-H acidic (due to C7-NO2), C5 electrophilic handle (C-Br) |
Structural Rationale: The Causality of Substitution
As a Senior Application Scientist, I emphasize that every substituent on a lead scaffold must serve a deliberate mechanistic purpose. The 3,5,7-trisubstitution pattern of this molecule is not arbitrary; it is a meticulously designed system for advanced drug development [2].
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The C5 Bromine (The Synthetic Handle): The bromine atom at the 5-position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Mechanistically, the oxidative addition of Pd(0) into the C(sp2)-Br bond is highly efficient, allowing for the rapid generation of compound libraries (e.g., biaryl systems) to explore structure-activity relationships (SAR) [2]. Furthermore, halogens at this position often enhance binding affinity in hydrophobic kinase pockets.
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The C3 Methyl (The Conformational Lock): The C3 position of an unsubstituted indole is highly nucleophilic and susceptible to unwanted electrophilic aromatic substitution or oxidative dimerization. By installing a methyl group at C3, we effectively "block" this metabolic and synthetic hotspot. This directs subsequent synthetic functionalization exclusively to the benzenoid ring or the N1 position.
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The C7 Nitro (The Electronic Modulator): The strongly electron-withdrawing nitro group at C7 pulls electron density away from the indole core. This significantly increases the acidity of the N1 proton, facilitating N-alkylation or N-arylation under milder basic conditions. Biologically, the nitro group can engage in critical hydrogen bonding with target proteins, or it can be selectively reduced to a 7-amino group, opening pathways to synthesize fused tricyclic systems or complex amides [3].
Synthetic Methodology and Validation
Synthesizing electron-deficient, highly substituted indoles requires precise control over reaction conditions. While traditional Heck cyclization strategies or Bartoli syntheses are common, the presence of the 7-nitro group can sometimes impede complete aromatization [5]. A robust alternative for generating 3-methyl indoles is a modified Fischer Indole Synthesis.
Protocol: Modified Fischer Indolization for 5-Bromo-3-methyl-7-nitroindole
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure structural integrity.
Reagents: 4-Bromo-2-nitrophenylhydrazine, propionaldehyde, polyphosphoric acid (PPA) or glacial acetic acid, ethyl acetate.
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Hydrazone Formation:
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Step: Dissolve 1.0 eq of 4-bromo-2-nitrophenylhydrazine in glacial acetic acid. Add 1.1 eq of propionaldehyde dropwise at room temperature.
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Causality: The acidic environment protonates the carbonyl oxygen of propionaldehyde, increasing its electrophilicity. This ensures rapid and complete nucleophilic attack by the hydrazine, preventing aldehyde self-condensation.
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Cyclization ([3,3]-Sigmatropic Rearrangement):
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Step: Heat the reaction mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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Causality: Thermal energy drives the crucial [3,3]-sigmatropic rearrangement of the enehydrazine intermediate. The subsequent rearomatization and elimination of ammonia yield the thermodynamically stable indole core.
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Workup and Self-Validation:
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Step: Quench with ice water, extract with ethyl acetate, and wash with saturated NaHCO3 to neutralize the acid. Dry over MgSO4 and concentrate.
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Validation: Submit the crude product for LC-MS and 1H-NMR.
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Acceptance Criteria: LC-MS must show an isotopic doublet at m/z 253/255 [M-H]- (confirming the presence of one bromine atom). 1H-NMR must show two meta-coupled doublets (J ≈ 1.8 Hz) in the aromatic region, confirming the regiochemistry of the C4 and C6 protons.
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Fig 1. Synthesis and self-validating analytical workflow for 5-Bromo-3-methyl-7-nitroindole.
Applications in Drug Development
The specific functional groups on this scaffold make it highly valuable in two primary therapeutic areas: infectious diseases and oncology.
Antimicrobial Development
Research into indolyl-benzocarbazole derivatives has demonstrated that substitution at the 5- and 7-positions of the indole ring drastically alters antibacterial efficacy against Enterococcus strains (including VRE) and Staphylococcus aureus (MRSA) [3]. The 5-bromo substitution often yields lead compounds with Minimum Inhibitory Concentrations (MIC) superior to Vancomycin, while 7-nitro groups maintain activity profiles while altering the molecule's pharmacokinetic distribution [3].
Table 2: Impact of Indole Substitution on Antibacterial Activity (Enterococcus) [3]
| Indole Substitution Pattern | Target Strain | MIC (μM) | Mechanistic Impact |
| Unsubstituted | E. faecalis | >50 | Baseline activity |
| 5-Chloro | E. faecalis | 2.0 | Increased lipophilicity enhances membrane penetration |
| 5-Bromo | E. faecalis | 1.0 | Optimal halogen bond formation within target site |
| 7-Nitro | E. faecalis | 19.0 | Electronic withdrawal alters target binding kinetics |
Oncology: c-Myc G-Quadruplex Binders
Substituted 5-nitroindole and 7-nitroindole derivatives have emerged as a novel class of G-quadruplex (G4) DNA binders. These compounds specifically target the c-Myc promoter region. By binding to the terminal G-quartets in a 2:1 stoichiometry, they stabilize the G-quadruplex structure, which physically blocks the transcriptional machinery [4]. This leads to the downregulation of the c-Myc oncoprotein, inducing cell-cycle arrest in the sub-G1/G1 phase and triggering apoptosis in cancer cells (e.g., HeLa, A549) [4].
Fig 2. Mechanism of action for substituted nitroindoles targeting c-Myc G-quadruplexes.
Biological Evaluation Protocol: Cytotoxicity (MTT Assay)
To evaluate the anticancer efficacy of derivatives synthesized from the 5-Bromo-3-methyl-7-nitroindole scaffold, a standardized MTT assay is required [2].
Procedure & Mechanistic Causality:
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Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at 5,000 cells/well in complete growth medium. Incubate overnight. Causality: Allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active and susceptible to the drug.
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Compound Treatment: Prepare serial dilutions of the indole derivative in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat cells for 48 hours.
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MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow water-soluble MTT tetrazolium to insoluble purple formazan via succinate dehydrogenase. Dead cells cannot perform this reduction.
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Solubilization: Remove the media and add a solubilization solution (10% SDS in 0.01 M HCl or pure DMSO). Causality: Formazan crystals are impermeable to cell membranes and insoluble in aqueous media. The SDS/HCl mixture lyses the cell membranes and fully dissolves the crystals, creating a homogenous solution required for accurate spectrophotometric quantification.
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Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
References
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MDPI. "Novel Effective Small-Molecule Antibacterials against Enterococcus Strains." Molecules. Available at: [Link]
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National Institutes of Health (PMC). "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity." ChemMedChem. Available at:[Link]
